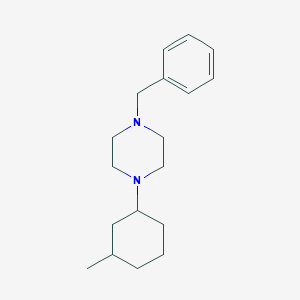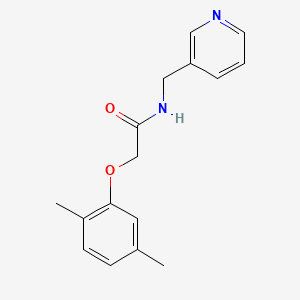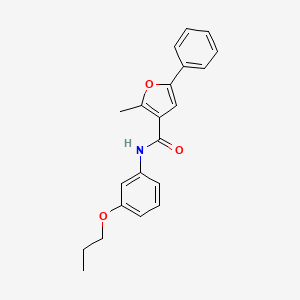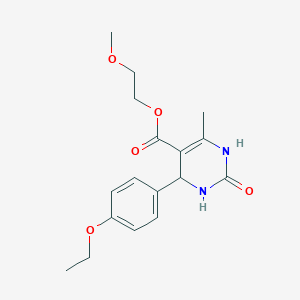![molecular formula C25H34N2O6 B5059203 N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide](/img/structure/B5059203.png)
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide (DMPP) is a synthetic compound that has garnered significant interest in scientific research due to its potential applications in various fields. DMPP is a member of the malonamide family, which is known for its ability to selectively bind to actinides and lanthanides. In
Aplicaciones Científicas De Investigación
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been extensively studied for its potential applications in various scientific fields such as nuclear waste management, cancer therapy, and imaging. In nuclear waste management, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is used as a selective ligand to extract actinides and lanthanides from aqueous solutions. This process is known as solvent extraction and is used to separate and concentrate these elements for further processing.
In cancer therapy, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been studied for its ability to selectively target cancer cells. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has also been used as a contrast agent in magnetic resonance imaging (MRI) to visualize cancer cells.
Mecanismo De Acción
The mechanism of action of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is based on its ability to selectively bind to actinides and lanthanides. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide contains two malonamide groups that act as chelating agents, forming a stable complex with these elements. The resulting complex can be selectively extracted from aqueous solutions using organic solvents. In cancer therapy, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide induces apoptosis by activating the caspase cascade, a series of proteases that are responsible for the cleavage of various cellular proteins.
Biochemical and Physiological Effects
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been shown to have low toxicity in vitro and in vivo studies. In animal studies, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been shown to have no adverse effects on liver, kidney, and lung function. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has also been shown to have low immunogenicity, making it a suitable candidate for use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has several advantages for use in lab experiments. It is a highly selective ligand, allowing for the selective extraction of actinides and lanthanides from aqueous solutions. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is also stable under a wide range of pH and temperature conditions, making it suitable for use in various applications.
However, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has some limitations for use in lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is also relatively expensive, making it less accessible for use in smaller research labs.
Direcciones Futuras
There are several future directions for the study of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide. One potential application is in the field of nuclear waste management, where N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide can be used to selectively extract actinides and lanthanides from nuclear waste streams. Another potential application is in the field of cancer therapy, where N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide can be used as a targeted therapy for cancer cells. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide can also be used as a contrast agent in MRI to visualize cancer cells.
Conclusion
In conclusion, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is a synthetic compound that has garnered significant interest in scientific research due to its potential applications in various fields. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been extensively studied for its potential applications in nuclear waste management, cancer therapy, and imaging. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has several advantages for use in lab experiments, including its high selectivity and stability. However, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide also has some limitations, including its cost and specialized synthesis requirements. Overall, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has significant potential for future research and applications in various scientific fields.
Métodos De Síntesis
The synthesis of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide involves the reaction of 3-(3,4-dimethoxyphenyl)propylamine with malonamide in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and acetone. The purity of the product can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6/c1-30-20-11-9-18(15-22(20)32-3)7-5-13-26-24(28)17-25(29)27-14-6-8-19-10-12-21(31-2)23(16-19)33-4/h9-12,15-16H,5-8,13-14,17H2,1-4H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZOFRFONJVYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCNC(=O)CC(=O)NCCCC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]propanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5059120.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5059137.png)
![ethyl 4-(2-methoxyethyl)-1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinecarboxylate](/img/structure/B5059138.png)


![2-[(1-phenylethyl)amino]-3-butyn-1-ol hydrochloride](/img/structure/B5059163.png)
![N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)
![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)

![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5059225.png)
![1-(1-methyl-1H-indol-3-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5059233.png)